Stearic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2, Array, CH3(CH2)16COOH | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | stearic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Stearic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18639-67-3 | |
| Record name | Octadecanoic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8021642 | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |
CAS No. |
57-11-4, 30399-84-9 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stearic acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | stearic acid | |
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Melting Point |
156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |
| Record name | STEARIC ACID | |
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Synthesis, Bioproduction, and Derivatization Strategies for Isostearic Acid
Synthesis
The production of isothis compound involves several methodologies, ranging from traditional chemical processes to emerging biotechnological approaches.
One prevalent chemical synthesis route for isothis compound involves the isomerization of unsaturated fatty acids, particularly oleic acid, which is then followed by hydrogenation researchgate.nettaylorfrancis.comsemanticscholar.org. This process typically utilizes catalysts to induce the branching of the carbon chain.
Traditional methods often employ acid clay catalysts, where vegetable oleic acid undergoes polymerization at high temperatures (e.g., 220-224°C) and normal pressure patsnap.comgoogle.com. This initial step yields a mixture that includes monomeric branched-chain fatty acids and a significant proportion of oligomeric by-products, such as C36-dimer fatty acids semanticscholar.orgpatsnap.comgoogle.com. Subsequent purification steps involve distillation to collect monomeric acid fractions, followed by esterification with lower alcohols using catalysts like toluenesulfonic acid, catalytic hydrogenation to reduce iodine value, and then saponification and acidification to yield a mixture of this compound and isothis compound. Finally, cold separation is used to isolate the isothis compound product patsnap.comgoogle.com.
A more advanced and environmentally conscious approach utilizes zeolite catalysts for the skeletal isomerization of unsaturated linear-chain fatty acids researchgate.nettaylorfrancis.comsemanticscholar.org. Zeolites, with their well-defined pore structures, provide a size-confinement environment that can enhance the selectivity of the isomerization reaction researchgate.nettaylorfrancis.com. For instance, a modified H-Ferrierite zeolite catalyst, in conjunction with small amounts of triphenylphosphine, has been reported to achieve yields of up to 74% in branched-chain fatty acids from monounsaturated fatty acids researchgate.nettaylorfrancis.com. Other zeolites, such as mordenite (B1173385), zeolite L, and β-zeolite, have also been investigated, albeit with varying yields (e.g., mordenite at 66.5%, zeolite L at 51%, and β-zeolite at 50%) researchgate.net. The addition of water or methanol (B129727) to the reaction mixture can further improve conversion and selectivity taylorfrancis.com. Isothis compound can also be formed by the hydrogenation and subsequent isomerization of this compound atamanchemicals.com.
Table 1: Chemical Synthesis Methods and Yields for Isothis compound
| Method | Catalyst | Reactant | Temperature (°C) | Yield of Branched-Chain Fatty Acids (%) | Reference |
| Isomerization/Hydrogenation | H-Ferrierite zeolite + Triphenylphosphine | Oleic Acid | Not specified | Up to 74% | researchgate.nettaylorfrancis.com |
| Isomerization/Hydrogenation | Mordenite zeolite | Oleic Acid | Not specified | 66.5% | researchgate.net |
| Isomerization/Hydrogenation | Zeolite L | Oleic Acid | Not specified | 51% | researchgate.net |
| Isomerization/Hydrogenation | β-Zeolite | Oleic Acid | Not specified | 50% | researchgate.net |
| Clay-catalyzed polymerization (monomer acid) | Acid clay | Vegetable Oleic Acid | 220-224 | 10-40% (monomeric fraction) | semanticscholar.orgpatsnap.com |
While chemical synthesis is the primary industrial source, isothis compound can also occur naturally in minor quantities in certain animal fats or as a byproduct of microbial fermentation ontosight.aisemanticscholar.org. Research into bioproduction focuses on leveraging microbial pathways to generate branched-chain fatty acids.
For example, Pseudomonas resinovorans, a known producer of medium-chain-length poly(hydroxyalkanoate) (PHA), has been shown to synthesize methyl-branched poly(hydroxyalkanoates) from substrates including 13-methyltetradecanoic acid and mixed isothis compound isomers sigmaaldrich.commoleculardepot.com. Another area of study involves the production of 10-methyl branched fatty acids in yeast nih.gov. Bacillus subtilis is known to produce iso and anteiso methyl branched fatty acids, though the methyl branches in these cases are located close to the end of the carbon chain, which does not significantly lower the melting temperature of the resulting fatty acids nih.gov.
A two-step enzymatic pathway for the production of 10-methylthis compound has been elucidated in Mycobacterium phlei. In the first step, a methylase enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C10 position of a phospholipid-bound oleic acid molecule. The second step involves a reductase enzyme that saturates the newly formed methylene (B1212753) double bond, leading to the production of 10-methylthis compound nih.gov. These bioproduction methods offer potential for more sustainable and specific synthesis of branched-chain fatty acids.
Derivatization Strategies
Derivatization of fatty acids, including isothis compound, is a crucial step in many analytical techniques, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) mdpi.comjfda-online.commdpi.comfrontiersin.org. The primary goal of derivatization is to enhance the physicochemical properties of the molecule, such as volatility for GC-MS or ionization efficiency for LC-MS, thereby improving detection sensitivity and reliability mdpi.comjfda-online.commdpi.comfrontiersin.org.
For GC-MS analysis, fatty acids are commonly converted into Fatty Acid Methyl Esters (FAMEs) mdpi.comjfda-online.comiajps.com. This esterification process can be achieved through both acid-catalyzed and base-catalyzed methods mdpi.comjfda-online.comiajps.com. Acid-catalyzed derivatization, often employing reagents like methanolic hydrochloric acid (HCl), sulfuric acid (H2SO4), or boron trifluoride (BF3)-methanol, is suitable for both free fatty acids and esterified fatty acids mdpi.comjfda-online.comiajps.com. The BF3-methanol method, for instance, offers a relatively short reaction time, typically 45-60 minutes at 80-100°C jfda-online.comiajps.com. However, concerns regarding the instability of BF3 and potential artifact formation have been noted jfda-online.comiajps.com. Base-catalyzed derivatization methods, while offering quick reaction times and avoiding double bond isomerization issues, are generally limited to esterified fatty acids and are not suitable for free fatty acids mdpi.comjfda-online.comiajps.com.
For LC-MS analysis, derivatization strategies often focus on improving ionization efficiency, especially by introducing easily ionizable heteroatoms (such as nitrogen or sulfur) or by enabling positive ion mode detection mdpi.comfrontiersin.org. This is particularly important as direct LC-MS analysis of fatty acids in negative mode can suffer from poor ionization efficiency frontiersin.org. Examples of derivatization reagents used for LC-MS include:
3-Picolylamine (3-PA) and 2-Picolylamine (2-PA): These reagents have been used to enhance sensitivity and selectivity in positive ESI mode LC-MS analysis of fatty acids mdpi.com.
Tris(hydroxymethyl)aminomethane (THAM): Used to convert fatty acids into bis(hydroxymethyl) oxazoline (B21484) derivatives, leading to improved MS sensitivity mdpi.com.
5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ): This reagent has been reported to significantly enhance detection sensitivity and improve separation of fatty acids in LC-MS methods mdpi.comfrontiersin.org.
Isotopic-tagged derivatization: This strategy utilizes isotope-labeled internal standards to diminish quantitative errors caused by matrix effects, leading to more accurate and sensitive quantification of free and esterified fatty acids frontiersin.org.
Table 2: Common Derivatization Reagents for Fatty Acid Analysis
| Analytical Technique | Derivatization Purpose | Reagent(s) | Application Scope | Reference |
| GC-MS | FAME formation | Methanolic HCl, H2SO4, BF3-methanol | Free and esterified fatty acids | mdpi.comjfda-online.comiajps.com |
| GC-MS | FAME formation | Trimethyl sulfonium (B1226848) hydroxide, Pentafluorobenzyl bromide | Not specified, generally for esterified fatty acids | mdpi.com |
| LC-MS | Enhanced ionization | 3-Picolylamine (3-PA), 2-Picolylamine (2-PA) | Fatty acids (improved sensitivity) | mdpi.com |
| LC-MS | Enhanced ionization | Tris(hydroxymethyl)aminomethane (THAM) for bis(hydroxymethyl) oxazolines | Fatty acids (improved MS sensitivity) | mdpi.com |
| LC-MS | Enhanced ionization | 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Fatty acids (enhanced sensitivity and separation) | mdpi.comfrontiersin.org |
| LC-MS | Accurate quantification | Isotopic-tagged reagents | Free and esterified fatty acids (reduced matrix effects) | frontiersin.org |
Development of Environmentally Benign Isostearic Acid Synthesis Processes
The development of environmentally benign synthesis processes for isostearic acid is driven by the need for sustainable chemical production and reduced environmental impact. Traditional methods for producing branched-chain fatty acids, particularly those involving clay-catalyzed oligomerization, often result in significant amounts of by-products, such as dimer acids, and can be less efficient researchgate.netsemanticscholar.org.
A key advancement in environmentally benign synthesis is the use of zeolite catalysts for the isomerization of monounsaturated fatty acids, such as oleic acid researchgate.nettaylorfrancis.comsemanticscholar.org. This approach is considered an improved and more environmentally friendly route compared to older methods. Zeolites are solid acid catalysts, which offer several advantages for green chemistry:
Facile Catalyst Recovery: Being solid materials, zeolites can be easily recovered from the reaction mixture through simple filtration, minimizing waste and simplifying downstream processing taylorfrancis.com. This contrasts with homogeneous catalysts that are often difficult to separate from products.
Reduced By-product Formation: Zeolite-catalyzed processes can be designed to maximize isothis compound production while minimizing unwanted bimolecular reactions that lead to oligomeric species and other by-products like this compound or lactones researchgate.nettaylorfrancis.com. For example, the use of H-Ferrierite zeolite has shown high selectivity towards branched-chain fatty acids, achieving yields up to 74% researchgate.nettaylorfrancis.com.
Catalyst Reusability and Regeneration: To enhance the economic viability and environmental soundness of the process, significant research efforts are directed towards developing improved regeneration protocols for spent zeolite catalysts taylorfrancis.comsemanticscholar.org. A catalyst regeneration loop allowing for multiple reaction cycles (e.g., 20 cycles) can substantially reduce process costs, making the technology more competitive semanticscholar.org. The ability to reuse catalysts for 15 or more cycles can reduce production costs by over 50% compared to single-use formats semanticscholar.org.
Furthermore, the very nature of isothis compound, when derived from vegetable oils, positions it as a bio-based product. Bio-based products are generally more environmentally friendly and exhibit lower toxicity compared to their petroleum-based counterparts semanticscholar.org. Isothis compound itself is recognized as a safe, eco-friendly ingredient, being vegetable-derived and biodegradable atamanchemicals.com. These attributes align with the principles of green chemistry, promoting the use of renewable resources and the design of less hazardous chemical syntheses.
Biological and Biomedical Research on Isostearic Acid and Its Bioactivity
Cellular and Molecular Mechanisms of Isostearic Acid Action
Isothis compound's branched structure influences its behavior within biological systems, particularly concerning cellular membranes, signaling pathways, and gene expression.
Isothis compound Interaction with Cellular Membranes and Receptors
As a branched-chain fatty acid, isothis compound contributes to the structure and function of cellular membranes ontosight.ai. Studies indicate that branched-chain fatty acids can alter the fluidity and permeability of biological membranes, which in turn can impact cellular signaling and transport processes ontosight.ai. Even at low concentrations, free fatty acids are known to influence cellular function by modulating membrane organization researchgate.net.
While direct, specific receptor binding studies for isothis compound are not extensively detailed in current literature, fatty acids, in general, are known to interact with various cellular receptors. For instance, free fatty acid receptors (FFARs), which are G-protein coupled receptors (GPCRs), are activated by a wide range of saturated and unsaturated fatty acids containing 6 to 22 carbons guidetopharmacology.org. The interaction of fatty acids with cell membranes can influence the localization of membrane proteins and subsequent signaling events. For example, a related C18 saturated fatty acid, this compound, has been shown to affect the localization of GNAI proteins, shifting them out of detergent-resistant membrane fractions and thereby blunting Epidermal Growth Factor Receptor (EGFR) signaling fda.gov. The incorporation of this compound into T-cell membranes has also been observed to lead to an accumulation of disaturated 18:0-containing phosphatidylcholine (PC), which can enhance membrane rigidity and impair plasma membrane integrity, affecting cell function and viability nih.gov. These findings suggest potential avenues for research into how the branched nature of isothis compound might similarly, or distinctly, influence membrane properties and associated protein interactions.
Modulation of Cellular Signaling Pathways by Isothis compound
Isothis compound has been demonstrated to modulate the activity of several key enzymes, including lipoxygenase, cyclooxygenase, and cytochrome P450 uu.nl. Furthermore, it can inhibit the activity of specific transcription factors, such as NF-κB and AP-1 uu.nl. These modulatory effects suggest a role for isothis compound in various cellular processes, including inflammation and proliferation.
Research indicates that isothis compound possesses anti-inflammatory and antioxidant properties uu.nl. It has also been reported to inhibit the growth of cancer cells uu.nl. In a study involving a mixed challenge model with imiquimod (B1671794), isothis compound was observed to activate an inflammasome response, leading to the stimulation and release of proinflammatory cytokines, and the upregulation of the IL-23/17 axis bioivt.com. Additionally, it appeared to facilitate the entry of imiquimod or peripherally secreted cytokines into the brain in this model bioivt.com. Isothis compound has also been noted to promote Interleukin-1 (IL-1) release and apoptosis, indicating its potential involvement in inflammatory processes medchemexpress.com.
Gene Expression Regulation Influenced by Isothis compound
The influence of fatty acids on gene expression is a well-established area of research, often mediated through nuclear receptors and transcription factors. While specific mammalian studies focusing solely on isothis compound's direct regulation of gene expression are limited, broader insights from fatty acid research provide context.
For instance, in the plant Zanthoxylum bungeanum, isothis compound was identified as an important differential fatty acid under cold stress conditions, with the gene FAD5 demonstrating a significant influence on its levels nih.gov. This highlights a potential link between isothis compound and gene regulation, even if in a non-mammalian system. In mammalian contexts, fatty acids and their derivatives are known to regulate gene transcription through various nuclear receptors nih.gov. Key transcription factors involved in fatty acid-mediated gene regulation include Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) researchgate.netportlandpress.comresearchgate.net. These factors play crucial roles in metabolic pathways, including lipid synthesis and fatty acid oxidation. The regulation of fatty acid desaturase genes, such as Stearoyl-CoA Desaturase (SCD), Δ-6 Desaturase (D6D), and Δ-5 Desaturase (D5D), is also influenced by dietary fatty acids and transcription factors like SREBP-1c and PPARα portlandpress.comresearchgate.netplos.org. Further research is needed to elucidate the specific mechanisms by which isothis compound, with its branched structure, might uniquely influence these mammalian gene expression pathways.
Metabolic Fate and Pharmacokinetics of Isothis compound
Understanding the metabolic fate and pharmacokinetics of isothis compound is crucial for appreciating its biological activity and potential applications.
Absorption, Distribution, Metabolism, and Excretion (ADME) Research of Isothis compound
Specific, comprehensive ADME studies solely dedicated to isothis compound are not widely reported in publicly accessible literature, particularly in pharmaceutical contexts where reliance on general fatty acid information or data from related compounds has sometimes been noted fda.goveuropa.eu. However, general principles of fatty acid metabolism apply.
Fatty acids are absorbed, distributed, metabolized, and excreted in both animals and humans . Following absorption, labeled fatty acids have been detected in various tissues, blood, and lymph . When released from esters (e.g., isopropyl isostearate), isothis compound is distributed throughout the organism and can be taken up by different tissues europa.eu. Once distributed, it can be stored as triglycerides in adipose tissue depots or incorporated into cell membranes europa.eu. Stored fatty acids are subject to continuous turnover, undergoing constant metabolism and excretion europa.eu. Isothis compound has been confirmed to be "readily biodegradable" in a 28-day test, demonstrating at least 60% conversion to carbon dioxide (CO2) uu.nl.
Biotransformation Pathways of Isothis compound in Mammalian Systems
In mammalian systems, fatty acids, including isothis compound, are primarily metabolized through degradation pathways that yield acetyl-Coenzyme A (acetyl-CoA) or other structurally similar breakdown products . The predominant pathway for fatty acid degradation is mitochondrial β-oxidation. This process involves a series of oxidation and hydration reactions that result in the sequential cleavage of two-carbon units in the form of acetyl-CoA researchgate.net. These acetyl-CoA units then enter the citric acid cycle for complete oxidation to CO2 researchgate.net.
A significant aspect of branched-chain fatty acid metabolism, such as that of isothis compound (isooctadecanoic acid), involves alternative pathways. Iso-fatty acids have been shown to be activated by acyl coenzyme A synthetase in rat liver homogenates researchgate.net. Notably, these iso-fatty acids are metabolized to a large extent by ω-oxidation researchgate.net. ω-oxidation is an alternative metabolic pathway for fatty acids, particularly relevant for branched-chain fatty acids, and is known to occur in the liver and brain researchgate.net. The complete oxidation of fatty acids ultimately leads to the formation of CO2 and water, with small amounts of ketone bodies potentially being excreted via urine researchgate.net.
Isothis compound Integration into Endogenous Lipid Pools
While isothis compound is primarily synthesized chemically, the integration of branched-chain fatty acids into endogenous lipid pools is a subject of ongoing investigation. Branched-chain fatty acids can be produced via microbial catalysis, for instance, by enhancing endogenous precursor supply in specific operons or by introducing heterologous pathways to modify the fatty acid profile. citeab.comnih.gov Chemically synthetic BCFAs, predominantly isostearic acids, are also explored. citeab.com In the broader context of lipid metabolism, saturated fatty acids (SFAs) with acyl chains up to 16 carbons can be synthesized endogenously, while longer chains are obtained through elongation, with stearate (B1226849) (C18:0) as a starting product. These fatty acids can be stored within lipid droplets and other intracellular compartments. The unique branching of isothis compound influences its incorporation and subsequent effects on membrane properties.
Isothis compound in Skin Physiology and Dermatology Research
In the realm of skin physiology and dermatology, isothis compound is a valuable ingredient in topical formulations. It functions as an emollient and co-emulsifier, contributing to the texture and stability of products such as skin creams, lotions, and sunscreens. fishersci.ca Its branched structure allows for a smooth, non-greasy feel on the skin, and it helps to replenish the skin's natural moisture. Isothis compound also reinforces the lipid barrier of the skin, which can fortify it against environmental stressors and limit water loss, thus promoting hydration and a healthy appearance.
Investigating Isothis compound's Role in Stratum Corneum Barrier Function
The stratum corneum, the outermost layer of the skin, is crucial for maintaining the skin's barrier function, primarily composed of corneocytes embedded in an intercellular lipid matrix of ceramides, fatty acids, and cholesterol. Isothis compound derivatives have been investigated for their ability to influence this barrier. Studies using isostearyl isostearate (ISIS), isopropyl isostearate (IPIS), and glyceryl monoisostearate (GMIS) have explored their impact on stratum corneum lipid phase behavior.
Research suggests that isostearyl isostearate can significantly improve stratum corneum water permeability barrier function, as observed in studies using a novel skin surface water loss method. This improvement is proposed to be due to its effects on stratum corneum lipid phase behavior, rather than simple occlusion, differentiating it from substances like petrolatum. In comparative studies of C18 fatty acid sodium soaps, sodium isostearate, a saturated branched fatty acid soap, demonstrated an intermediate effect on skin barrier function compared to unsaturated fatty acid soaps (most potent effect) and saturated linear fatty acid soaps (least effect). This difference is attributed to variations in the melting points of the fatty acids.
Anti-Inflammatory and Antioxidant Efficacy Studies of Isothis compound in Skin Models
Isothis compound exhibits notable inflammatory properties in skin models. In formulations used to induce psoriaform disease, isothis compound has been shown to rapidly cause skin inflammation, activating an inflammasome response, stimulating the release of proinflammatory cytokines, and upregulating the IL-23/17 axis. fishersci.carqbchemical.comuni.lu This inflammatory effect was observed to be more rapid and, in some aspects, more pronounced than that induced by imiquimod alone in mouse models. fishersci.cauni.lu Furthermore, there is an implication that isothis compound can facilitate the entry of imiquimod or peripherally secreted cytokines into the brain, suggesting a role in modulating systemic effects. fishersci.cauni.lu
While direct "antioxidant efficacy studies" of isothis compound in skin models are not extensively detailed in the provided information, its fatty acid composition is noted to reinforce the lipid barrier, thereby fortifying the skin against oxidative stressors. This suggests an indirect protective role against oxidative damage by maintaining skin integrity.
Percutaneous Absorption Modulation by Isothis compound in Topical Formulations
Isothis compound and its derivatives are recognized for their ability to modulate percutaneous absorption in topical formulations, acting as penetration enhancers. Its mechanism involves fluidizing the lipid bilayer of the skin by incorporating itself into its organized structure, thereby facilitating drug permeation.
In the development of transdermal drug delivery systems, isothis compound has been evaluated for its impact on drug permeation. For instance, in a study developing a transdermal delivery system for doxazosin (B1670899) mesylate, isothis compound was incorporated as a permeation enhancer. The average flux of doxazosin mesylate through the skin with isothis compound was 7.82 ± 1.4 µg/cm²h. This is compared to other enhancers as shown in the table below.
Table 1: Effect of Various Enhancers on Doxazosin Mesylate Flux in Transdermal Delivery Systems
| Permeation Enhancer | Average Flux (µg/cm²h) |
| Transcutol® | 10.6 ± 2.1 |
| Dimethyl sulfoxide | 10.17 ± 1.2 |
| Benzyl alcohol | 9.55 ± 1.3 |
| No enhancer | 8.86 ± 1.1 |
| Dimethyl isosorbide | 8.21 ± 1.5 |
| Isothis compound | 7.82 ± 1.4 |
| Propylene (B89431) carbonate | 7.67 ± 1.4 |
| Oleic acid | 7.12 ± 0.8 |
| Data adapted from. |
Isothis compound has also been utilized as the oil phase in microemulsions designed to optimize the skin delivery of drugs like imiquimod. Its selection was based on its good solubilizing power for imiquimod and its potential contribution to the drug's therapeutic activity. A high-performing gel-like microemulsion containing isothis compound accumulated 3.0 ± 1.1 μg/cm² of imiquimod after 6 hours of contact, a value higher than that reported for commercial creams, despite a lower concentration of the vehicle.
Investigational Therapeutic and Diagnostic Potential of Isothis compound and Its Derivatives
The unique properties of isothis compound and its derivatives extend to investigational therapeutic and diagnostic applications, particularly in the realm of drug delivery. Its branched structure and compatibility with various formulations make it a versatile component.
Design and Evaluation of Isothis compound-Based Drug Delivery Systems
Isothis compound plays a role in the design and evaluation of advanced drug delivery systems. It is used as a component in microemulsions, serving as an oil phase to enhance the skin delivery of poorly soluble drugs such as imiquimod. The fatty acid's ability to fluidize the lipid bilayer by integrating into its structure contributes to improved drug penetration in topical and transdermal formulations.
Furthermore, isothis compound is considered a suitable fatty acid for use in parenteral formulations and can be combined with other lipid components to form lipid nanoparticles for the delivery of therapeutic agents, including nucleic acids. This highlights its potential in developing novel drug carriers for a wide range of therapeutic applications.
Advanced Analytical and Spectroscopic Characterization of Isostearic Acid
Spectroscopic Techniques for Structural Elucidation and Quantification of Isostearic Acid
Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Isothis compound Lipidomics
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable tools in the field of lipidomics for the detailed characterization and quantification of complex lipid species, including branched fatty acids like Isothis compound. nih.govthermofisher.commdpi.comnih.gov The inherent structural diversity and presence of numerous isobaric species within lipidomes necessitate the high resolving power and fragmentation capabilities offered by these advanced MS platforms. nih.govthermofisher.com
In the context of Isothis compound, HRMS allows for the precise determination of its exact mass, enabling the differentiation of Isothis compound from other fatty acid isomers or compounds with similar nominal masses. For instance, while this compound (a straight-chain C18 fatty acid) and Isothis compound share the same molecular formula (C18H36O2), their subtle mass differences at high resolution can be resolved, aiding in unambiguous identification. fishersci.ca
MS/MS, or tandem mass spectrometry, provides structural information by fragmenting precursor ions and analyzing the resulting product ion spectrum. For Isothis compound, MS/MS can reveal characteristic fragmentation patterns related to its branched structure. This is particularly crucial in lipidomics workflows, where the identification of individual lipid species within a complex mixture often relies on diagnostic fragment ions. thermofisher.commdpi.com For instance, the fragmentation of acyl anions of fatty acids can yield specific patterns, and while polyunsaturated fatty acids are often discussed in this context, the unique branching of Isothis compound would also produce distinct fragmentation pathways that can be leveraged for its identification and characterization. nih.gov
Furthermore, techniques like ion mobility-mass spectrometry (IM-MS), often coupled with HRMS, can separate ions based on their size, shape, and charge, providing an additional dimension of separation. Predicted collision cross-section (CCS) values, as seen for Isothis compound derivatives, can aid in their identification and differentiation from other isomers, enhancing the confidence in lipidomic assignments. uni.luuni.lu The application of such advanced MS techniques facilitates the comprehensive profiling of Isothis compound within biological samples or complex formulations, contributing to a deeper understanding of its role in various systems. tdx.cat
Physico-chemical Characterization Methods Applied to Isothis compound Systems
The physico-chemical properties of Isothis compound and its formulations are critical for understanding their performance and stability in diverse applications. Various analytical techniques are employed to characterize these properties comprehensively.
Rheological Studies of Isothis compound-Containing Formulations
Rheological studies are essential for understanding the flow and deformation behavior of Isothis compound-containing formulations, which directly impacts their processability, stability, and end-use performance. Isothis compound's branched structure contributes to its liquid nature at lower temperatures, making it a suitable component for formulations requiring specific viscosity and flow characteristics. uu.nl
Research has shown that Isothis compound can significantly influence the rheological properties of formulations. For example, in microemulsions developed for drug delivery, Isothis compound served as the oil phase, and the resulting gel-like microemulsions exhibited viscoelastic solid behavior. nih.gov X-ray scattering experiments on these systems revealed the presence of an ordered lamellar structure, with variations in interlamellar distance and flexibility depending on the co-surfactant used. nih.gov This indicates that Isothis compound's incorporation can lead to structured systems with defined rheological profiles.
Furthermore, studies on bio-based polyurethane coatings incorporating Isothis compound (ISA) and its derivatives, such as Isothis compound Fatty Amide (ISAFA) and Isothis compound Polyesteramide Polyol (ISAPEP), have demonstrated the impact of molecular structure on viscosity. researchgate.net As Isothis compound reacted to form higher molecular weight polymers (ISAFA and ISAPEP), a notable improvement in viscosity was observed. This increase in viscosity was attributed to the growing molecular weight and the contribution of long-chain fatty acids from dimer acid in the polyesteramide polyol structure. researchgate.net
The rheological behavior can be summarized as follows:
| Compound/Formulation | Observed Rheological Behavior | Structural Implication | Reference |
| Isothis compound based Microemulsion | Viscoelastic solid; ordered lamellar structure | Formation of organized internal phases | nih.gov |
| Isothis compound (ISA) | Baseline viscosity | Liquid at room temperature due to branching uu.nl | researchgate.net |
| Isothis compound Fatty Amide (ISAFA) | Increased viscosity compared to ISA | Higher molecular weight polymer structure | researchgate.net |
| Isothis compound Polyesteramide Polyol (ISAPEP) | Higher viscosity than ISA and ISAFA | Contribution of long-chain fatty acid and increased molecular weight | researchgate.net |
Thermal Analysis Techniques (DSC, TGA) for Phase Behavior of Isothis compound
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the phase behavior, thermal stability, and degradation characteristics of Isothis compound and its derived systems. labmanager.comardena.commdpi.com DSC measures heat flow associated with transitions like melting, crystallization, and glass transitions, while TGA monitors mass changes as a function of temperature, indicating decomposition and volatile content. labmanager.commdpi.com
Isothis compound, due to its branched structure, exhibits a significantly lower melting point compared to its straight-chain counterpart, this compound. Purified Isothis compound can have melting points as low as -54°C, which is a key characteristic contributing to its liquid state at ambient temperatures and its utility in various formulations. uu.nl This low melting point indicates a disordered packing of its branched chains, requiring less energy for phase transition from solid to liquid.
In Isothis compound-containing polymeric systems, thermal analysis provides insights into the material's stability and transitions. For instance, in polyurethane coatings derived from Isothis compound, the branched methyl group of Isothis compound has been shown to restrict the mobility of polymer chain segments, thereby enhancing the thermal stability of the resulting material. researchgate.net TGA analysis of such cured polyurethane coatings can reveal multi-step degradation patterns, with specific weight loss percentages occurring at defined temperatures, indicating the thermal resilience of the material. researchgate.net DSC analysis of these polymers can also identify glass transition temperatures (Tg), which reflect the mobility of chain segments within the polymer structure. researchgate.net
The superior oxidative stability of Isothis compound compared to unsaturated fatty acids like oleic acid and even technical-grade this compound (with residual unsaturation) has been demonstrated through oxygen absorption tests. Isothis compound was stable for up to 100 days at 60°C, significantly outperforming commercial-grade oleic acid (1-7 days) and technical-grade this compound (25 days). uu.nl Similarly, its methyl ester showed 18 times greater oxidative stability than soybean oil methyl esters at 110°C. uu.nl
Surface Science Techniques (AFM, SEM) for Isothis compound Films and Interfaces
Surface science techniques, including Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), are vital for characterizing the morphology, roughness, and interfacial properties of Isothis compound films and systems. These techniques provide high-resolution topographical information and insights into surface interactions. pressbooks.pubmdpi.com
SEM is employed to visualize the macroscopic and microscopic surface features of Isothis compound-containing materials, providing information on film uniformity, particle distribution, and general surface morphology. AFM, on the other hand, offers nanometer-scale precision in mapping surface topography and can also be used to measure mechanical properties like adhesion and elasticity. pressbooks.pub
In studies involving Isothis compound-functionalized nanoparticles used to create superhydrophobic surfaces, both SEM and AFM have been utilized to analyze the surface coverage and roughness of the resulting films. scispace.comresearchgate.net Research findings indicate that films formed from Isothis compound-functionalized alumina (B75360) nanoparticles can achieve superhydrophobic properties, characterized by high water contact angles. For instance, contact angles of approximately 155° have been reported for such surfaces. researchgate.net
Comparative studies using AFM and SEM have also revealed differences in surface morphology based on the film deposition method. Spin-coated Isothis compound-nanoparticle films, for example, were found to be slightly smoother than their spray-coated analogues, leading to a minor decrease in hydrophobicity. researchgate.net This demonstrates the ability of AFM to detect subtle variations in surface roughness (e.g., root mean square roughness, Rq) that correlate with macroscopic surface properties. The combination of surface roughness from nanoparticle-derived films and the low surface energy properties of the branched alkyl chains of Isothis compound contributes to the observed superhydrophobicity. researchgate.net
The application of these techniques allows for a detailed understanding of how Isothis compound influences the surface characteristics of materials, which is crucial for optimizing their performance in applications such as coatings, lubricants, and personal care products where surface interactions are paramount.
Applications of Isostearic Acid in Advanced Materials Science and Engineering
Isostearic Acid in Polymer Science and Engineering Applications
Isothis compound plays a pivotal role in the advancement of polymer science and engineering, contributing to the synthesis of novel polymers, acting as a bio-based plasticizer, and enhancing the compatibility and processing of polymeric materials. Its branched structure imparts desirable characteristics such as improved cold flow properties, low viscosity, and excellent thermo-oxidative stability to derived polymers researchgate.net.
Development of Isothis compound-Based Monomers for Novel Polymer Synthesis
Isothis compound serves as a crucial building block in the synthesis of innovative polymer structures. It is utilized as a branched, 17-carbon fatty acid-based oxazoline (B21484) monomer in the synthesis and self-assembly of novel diblock copolymers, such as poly(2-ethyl-2-oxazoline)-b-poly(2-isostearic-2-oxazoline) (PEtOx-b-PiStOx) acs.org. This synthesis can be efficiently achieved via one-pot sequential monomer addition, leading to narrowly disperse copolymers acs.org.
Furthermore, isothis compound is employed in the synthesis of fatty amides, such as isothis compound-based fatty diethanolamide (ISAFA), and polyesteramide polyols (ISAPEP) researchgate.net. These derivatives are then utilized in the preparation of bio-based polyurethane (PU) coatings, demonstrating its potential in creating sustainable and high-performance polymeric materials researchgate.net. Isothis compound is often obtained as a by-product during the clay-catalyzed dimerization of unsaturated fatty acids, where the C18 monomer acid undergoes rearrangement to form a branched-chain C18 monocarboxylic acid google.compatsnap.com.
Isothis compound as a Bio-based Plasticizer and Modifier for Polymeric Materials
Isothis compound functions effectively as a bio-based plasticizer and processing aid within the rubber and plastics industries archivemarketresearch.comrawsource.commetastatinsight.com. Its compatibility with bio-based resins is leveraged by manufacturers to improve the flexibility and UV resistance of various products, including packaging films and medical devices pmarketresearch.com. The global bioplastics market significantly relies on vegetable-derived additives, such as isothis compound, to achieve compostability objectives pmarketresearch.com. An example of this application is the growing adoption of compostable mulch films in agriculture that incorporate isothis compound-based plasticizers, aligning with sustainable agricultural practices pmarketresearch.com.
Bio-based plasticizers, including those derived from fatty acids, are crucial for enhancing the flexibility of thermoplastics by reducing intermolecular interactions, thereby lowering their glass transition and melting temperatures scielo.brscispace.com. Emery Oleochemicals, a key player in the market, produces a "Green IsoStar" product line derived from coconut and castor oil, which is widely used in polymer modification applications, particularly in biodegradable plasticizers for automotive interiors pmarketresearch.com.
Enhancing Polymer Compatibility and Processing with Isothis compound Additives
Isothis compound acts as a functional coating for various inorganic materials when used as an additive in polymer-based products. It provides a functional coating for metal and mineral particles, such as alumina (B75360), which are often used as fillers or pigments in plastics and paints uu.nl. The carboxylic acid group of isothis compound binds to the particle surface, while its fatty chain facilitates solubilization within the polymer matrix, thereby enhancing compatibility uu.nl.
Research into Isothis compound in Lubricant and Surfactant Technologies
Isothis compound and its derivatives are extensively researched for their applications in lubricant and surfactant technologies, offering enhanced performance and stability in various industrial formulations.
Tribological Performance Enhancement of Lubricants with Isothis compound Esters
Isothis compound is recognized as an effective lubricant additive, particularly in high-end technical applications stle.org. Its unique branched fatty acid structure contributes to desirable properties such as good cold flow temperature characteristics and excellent oxidative stability researchgate.netstle.org. Ester derivatives of isothis compound, such as polyol esters like trimethylolpropane (B17298) (TMP) triisostearate, are utilized as boundary lubricity additives stle.org.
Research has demonstrated that TMP esters of isothis compound exhibit superior tribological properties. These esters show higher oxidative stability, improved antiwear properties, and better cold flow performance when compared to conventional high-oleic sunflower oil (HOSUN) and polyalphaolefins (PAO) usda.gov. Their miscibility with HOSUN and PAO also allows for their blending in biolubricant formulations usda.gov.
A comparative study on the tribological characteristics of TMP fatty acid esters, specifically isostearic and oleic acid esters, revealed the enhanced performance of the isostearic variant.
| Ester Type | Scuffing Load (N) | Wear Scar Diameter (mm) | Reference |
| TMP Isostearic Ester | 1850 | 0.71 | bibliotekanauki.pl |
| TMP Oleic Ester | 1300 | 0.73 | bibliotekanauki.pl |
| Pentaerythritol Oleate (for comparison) | 1600 | 0.79 | bibliotekanauki.pl |
Note: The scuffing load indicates the load at which severe wear or seizure occurs, with higher values indicating better performance. Wear scar diameter measures the size of the wear mark, with smaller values indicating better antiwear properties.
TMP isothis compound ester also exhibits significantly higher kinematic viscosity values compared to its oleic acid counterparts bibliotekanauki.pl. Furthermore, isothis compound esters are characterized by low volatility, excellent oxidative and thermal stability, making them suitable for high-temperature lubrication applications in chains, pulleys, trolleys, and bearings, where they minimize residue build-up even after extended operation google.com. These esters are also compatible with conventional lubricant additives google.com. The use of plant-derived additives like isothis compound in biolubricants has been shown to reduce wear rates by up to 30% compared to mineral oil alternatives, aiding compliance with REACH and Ecolabel standards pmarketresearch.com. The increasing demand for isothis compound in high-performance lubricants and specialized applications requiring enhanced viscosity and temperature stability is a key driver for its market growth archivemarketresearch.com.
Emulsification and Dispersion Mechanisms of Isothis compound in Industrial Formulations
Isothis compound is a highly effective emulsifier and co-emulsifier, crucial for stabilizing various industrial formulations atamanchemicals.comrawsource.comcosmileeurope.eu. Its molecular structure enables the formation of finely dispersed mixtures of oil and water, creating stable emulsions cosmileeurope.eu. The branched nature of isothis compound is instrumental in preventing crystallization and enhancing fluidity, which are critical for maintaining the consistency and performance of formulated products rawsource.com.
In industrial contexts, the branched structure of isothis compound significantly increases its dispersion power atamanchemicals.com. This property is particularly valuable for the stabilization of pigments and mineral particles within oils and solvents, preventing their aggregation and ensuring uniform distribution atamanchemicals.com. Isothis compound can be incorporated into systems designed to produce stable dispersions of carboxylic acid polymer particles in organic media containing emollient esters and/or non-ionic surfactants google.com. These dispersions can then be further processed to form gel compositions and emulsification systems, which are well-suited for creating end-use emulsions, especially those with a high oil phase concentration google.com.
Synthesis and Characterization of Novel Isothis compound-Derived Surfactants
Isothis compound's amphiphilic nature, possessing both hydrophobic and hydrophilic ends, positions it as an excellent candidate for the synthesis of novel surfactants atamanchemicals.com. The branched alkyl chain of isothis compound contributes to properties such as low viscosity and superior color and oxidation stability, making it a desirable hydrophobe in surfactant formulations ocl-journal.org.
The synthesis of isothis compound-derived surfactants typically involves chemical modifications of its carboxylic acid functionality. Common reactions include esterification, alkoxylation, amidation, chlorination, and saponification ocl-journal.org. For instance, Propylene (B89431) Glycol Isostearate (PGIS), an ester formed by the reaction of propylene glycol and isothis compound, exemplifies a non-ionic emollient with amphiphilic characteristics atamanchemicals.com. PGIS is utilized in various applications due to its excellent emollient, solubilizing, and moisturizing properties, attributed to its hydrophilic propylene glycol backbone and lipophilic isothis compound tail atamanchemicals.com.
Research has also explored the synthesis of isothis compound-based fatty amides and polyesteramide polyols. These compounds have been thoroughly characterized using a range of analytical techniques to confirm their structure and evaluate their properties researchgate.net.
Characterization Techniques for Isothis compound-Derived Surfactants:
Fourier-transform infrared spectroscopy (FTIR): Used for identifying functional groups and confirming the formation of desired bonds researchgate.netrsc.org.
Proton nuclear magnetic resonance (¹H NMR): Provides detailed structural information, including the arrangement of hydrogen atoms researchgate.net.
Gel Permeation Chromatography (GPC): Determines the number average molecular weight of polymeric derivatives researchgate.net.
Differential Scanning Calorimetry (DSC): Evaluates thermal properties such as glass transition temperature (Tg) researchgate.net.
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the synthesized compounds researchgate.netrsc.org.
Atomic Force Microscopy (AFM): Examines surface roughness and morphology of films or coatings derived from these surfactants researchgate.net.
Surface Tensiometry: Measures critical micelle concentration (CMC) values, indicating the concentration at which surfactants begin to form micelles rsc.org.
Dynamic Light Scattering (DLS): Used to study the micelle structures and their aggregation behavior at higher concentrations rsc.org.
Gas Chromatography-Mass Spectrometry (GC-MS) and Energy-Dispersive X-ray Spectroscopy (EDX) / Field Emission Scanning Electron Microscopy (FE-SEM): Employed for detailed compositional analysis and morphological characterization rsc.org.
These characterization methods are crucial for understanding the structure-property relationships of novel isothis compound-derived surfactants, enabling their tailored design for specific applications.
Integration of Isothis compound in Nanomaterials and Smart Systems
The integration of isothis compound into nanomaterials and smart systems leverages its unique branched structure and amphiphilic nature to impart desirable functionalities such as improved stability, targeted delivery capabilities, and responsiveness.
Surface Functionalization of Nanoparticles with Isothis compound for Targeted Delivery
Surface functionalization of nanoparticles is a critical strategy to enhance their stability, biocompatibility, and enable specific interactions for targeted delivery applications jpionline.orgacs.orgfrontiersin.org. Fatty acids, including isothis compound, serve as effective surface modifiers for lipid-based nanocarriers, contributing to enhanced targeted drug delivery acs.org. By modifying the surface of nanoparticles, their pharmacokinetics and biodistribution patterns can be improved, leading to higher therapeutic indices, reduced clearance, and decreased toxicity at target sites acs.org.
While specific studies detailing isothis compound's direct use in functionalizing nanoparticles for targeted delivery were not extensively found, the broader application of fatty acids in this domain is well-established. For instance, this compound, a related long-chain fatty acid, has been successfully employed in the development of redox-responsive chitosan/stearic acid nanoparticles researchgate.net. These nanoparticles demonstrated high encapsulation efficiencies for both hydrophilic (doxorubicin, ~86%) and hydrophobic (curcumin, ~82%) drugs and exhibited targeted retention in the colon for colorectal cancer therapy researchgate.net. The lipophilic nature and branched structure of isothis compound suggest its potential for similar applications, where it could contribute to nanoparticle stability and facilitate interactions with biological membranes for targeted delivery. Functionalized nanoparticles are known to improve transport across biological barriers, such as the blood-brain barrier, and increase the uptake of therapeutic agents by specific cells nih.gov.
Fabrication of Self-Assembled Structures and Thin Films Using Isothis compound
Isothis compound's amphiphilic character makes it capable of forming various self-assembled structures, including micelles and vesicles, and contributing to the fabrication of thin films atamanchemicals.com. The ability of fatty acids to form ordered layers is evident in studies involving this compound, which has been shown to form self-assembled mono- and multilayers for applications such as corrosion protection researchgate.netacs.org.
In the realm of advanced materials, self-assembled block copolymer (BCP) thin films serve as a versatile platform for patterning functional inorganic nanostructures for nanodevices frontiersin.org. Surfactants and fatty acids, like oleic acid, are frequently used to disperse nanoparticles within these self-assembled polymeric structures mdpi.com. Although direct extensive research on isothis compound's role in the self-assembly of thin films specifically for device applications is less documented, its structural properties, including its branched chain and amphiphilicity, suggest its utility in influencing the morphology and stability of such self-assembled systems. One study noted the use of isothis compound in the context of silica (B1680970) thin films, where the self-assembly of carboxyl groups was involved in structure formation researchgate.net. This indicates its potential in directing molecular arrangement in film fabrication.
Isothis compound in the Development of Responsive and Adaptive Materials
Isothis compound's unique branched structure imparts several beneficial properties that are crucial for the development of responsive and adaptive materials. These properties include low viscosity, excellent thermo-oxidative stability, and a reduced freezing point compared to linear fatty acids researchgate.net. Such characteristics are vital for materials designed to respond to external stimuli or adapt their properties under varying conditions.
A notable example of an isothis compound derivative in responsive systems is Propylene Glycol Isostearate (PGIS), which has been identified as a "responsive emulsifier in pH-sensitive formulations" atamanchemicals.com. This highlights its direct application in materials that can change their behavior based on environmental pH.
Furthermore, isothis compound has been utilized in the synthesis of bio-based polyurethane (PU) coatings researchgate.net. These coatings, derived from branched isothis compound and dimer fatty acid, exhibit enhanced hydrophobicity, flexibility, and impact resistance researchgate.net. They also demonstrate good thermal stability, as evidenced by their glass transition temperature and thermal gravimetric analysis results researchgate.net. The incorporation of isothis compound into such polymer systems contributes to the material's adaptive qualities, allowing it to maintain performance across a range of environmental conditions and mechanical stresses. The development of such bio-based materials aligns with the growing demand for sustainable and high-performance adaptive systems.
Table 1: Key Properties of Isothis compound Relevant to Advanced Materials
| Property | Description |
| Isothis compound | 256370 fishersci.canih.gov |
Environmental Impact and Ecotoxicological Research on Isostearic Acid
Environmental Fate and Degradation Pathways of Isostearic Acid
The environmental fate of a chemical compound describes how it enters, moves through, and persists or degrades in the environment. For isothis compound, its branched structure influences its interactions within various environmental compartments.
Biodegradation Kinetics and Metabolites of Isothis compound in Diverse Environments
Isothis compound is generally considered biodegradable in the environment. Studies have shown that certain bacterial strains, particularly from the Pseudomonas genus, are capable of metabolizing isothis compound to a significant extent uu.nl. During this biodegradation process, new linear and/or branched-chain fatty acids can be formed as products of partial degradation uu.nl. This indicates that microorganisms can utilize isothis compound as a carbon source, suggesting its suitability for environmentally sensitive applications where accidental releases might occur uu.nl. While some reports suggest it is not "readily biodegradable" in specific screening tests, other sources categorize it as "rapidly biodegradable" industrialchemicals.gov.aurierdenchemical.com. The degradation process involves the shortening of fatty acid chains, which can lead to the formation of 3-methyl-branched derivatives that may be less susceptible to further beta-oxidation researchgate.net.
Photodegradation and Hydrolytic Stability Studies of Isothis compound
Isothis compound exhibits notable thermal and hydrolytic stability, which contributes to its long shelf life and suitability for applications requiring elevated usage temperatures uu.nl. The substance is considered stable under normal environmental conditions and begins to decompose at temperatures above 127°C industrialchemicals.gov.au. While direct photodegradation studies specifically on isothis compound are limited in the provided context, related substances such as glycerides (esters of fatty acids) are anticipated to undergo rapid photodegradation in the atmosphere, with estimated half-lives ranging from 1.5 to 20.7 hours europa.eu. However, this information pertains to glycerides and not the free acid. Fatty acid esters, including those derived from isothis compound, are known to undergo esterase-catalyzed hydrolysis, leading to the cleavage products of the alcohol and the fatty acid itself europa.eu.
Assessment of Bioaccumulation Potential of Isothis compound in Food Chains
Multiple assessments indicate that isothis compound has a low or no significant bioaccumulation potential rierdenchemical.comregulations.goveuropa.euparchem.com. Although isothis compound, like other fatty acids, can be stored as triglycerides in adipose tissue depots or incorporated into cell membranes, it undergoes continuous metabolism and excretion europa.eueuropa.eu. Bioaccumulation is only expected to occur if the intake of fatty acids exceeds the caloric requirements of the organism europa.eueuropa.eu. For instance, isopropyl isostearate, an ester that hydrolyzes into isothis compound and isopropyl alcohol, shows no significant bioaccumulation potential for its cleavage products, as isopropyl alcohol has high water solubility and isothis compound is metabolized europa.eu.
Ecotoxicological Effects of Isothis compound on Biota
Ecotoxicological studies evaluate the potential harmful effects of chemical substances on living organisms within their natural environments.
Aquatic Toxicology Studies of Isothis compound on Marine and Freshwater Organisms
Research indicates that isothis compound generally exhibits low toxicity to aquatic organisms, including fish, crustaceans, and algae rierdenchemical.comeuropa.euviperwrl.com. The observed effects are often limited by its low water solubility, which is reported to be less than 0.005 g/100ml at 25°C parchem.com. Many of the high LC50/EC50 values reported are well above the substance's solubility limit in water, implying that the actual bioavailable concentration is much lower than the tested nominal concentration rierdenchemical.com.
Table 1: Aquatic Toxicity Data for Isothis compound
| Organism (Species) | Endpoint | Duration | Concentration (mg/L) | Effect | Citation |
| Fish (Cyprinus carpio) | LC50 | 48 hr | 13.4 | Lethal | rierdenchemical.com |
| Fish (Leuciscus idus) | LC50 | 96 hr | >1000 | Lethal | rierdenchemical.com |
| Crustacea (Daphnia magna) | LC50 | 48 hr | >1000 | Lethal | rierdenchemical.com |
| Algae (Scenedesmus subspicatus) | EC50 | 72 hr | >1000 | Growth Inhibition | rierdenchemical.com |
| Microorganisms (Pseudomonas putida) | LC50 | - | >10,000 | Lethal | rierdenchemical.com |
| Microorganisms (Pseudomonas putida) | LC0 | - | >2.4 & >4.8 | No effect | rierdenchemical.com |
These data suggest that isothis compound is not classified as toxic to the aquatic environment in Europe rierdenchemical.com.
Terrestrial Ecotoxicity Assessments of Isothis compound on Soil Organisms and Plants
Information regarding the direct terrestrial ecotoxicity of isothis compound on soil organisms and plants is less extensively detailed in the provided search results compared to aquatic toxicity. However, general ecotoxicological assessments for related substances and categories, such as isothis compound monoisopropanolamide, include endpoints for toxicity to soil macroorganisms (excluding arthropods), terrestrial arthropods, terrestrial plants, and soil microorganisms europa.eueuropa.eu. Given that isothis compound is rapidly biodegradable and can be utilized by bacteria as a carbon source, its bacterial toxicity is expected to be low uu.nlrierdenchemical.com. Ecotoxicological tests for bio-based substances often address soil organisms, soil functioning, and plants to ensure safe application rates and prevent harm to soil ecosystems researchgate.net. While specific quantitative data for isothis compound on these terrestrial endpoints are not provided, its biodegradability and low aquatic toxicity profile suggest a generally low environmental concern in terrestrial compartments.
Computational and Theoretical Chemistry Approaches to Isostearic Acid
Molecular Modeling and Simulation of Isostearic Acid Systems
Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are instrumental in studying the dynamic behavior of molecules and their interactions within various environments. For isothis compound, these methods can reveal how its branched structure influences its physical and chemical properties.
The branched nature of isothis compound significantly impacts its conformational dynamics and the shape of its energy landscape. Unlike linear fatty acids, which tend to adopt extended all-trans conformations in their lowest energy states, the methyl branches in isothis compound introduce steric hindrance and increased conformational flexibility dsmz.defishersci.caguidetopharmacology.orgnih.gov.
While direct molecular dynamics studies specifically detailing the conformational dynamics and energy landscapes of individual isothis compound isomers are not extensively documented, principles observed for other fatty acids can be extrapolated. For instance, MD simulations on arachidonic acid and this compound have explored how their carbon-carbon torsion angles contribute to flexibility and the formation of specific structures, such as hairpin conformations nih.gov. For saturated fatty acids like this compound, the crystal all-trans conformation typically remains the lowest energy form nih.gov. However, the branching in isothis compound would lead to a more diverse and accessible conformational space, preventing efficient close packing and contributing to its liquid state at room temperature dsmz.de.
Computational studies would typically involve:
Molecular Dynamics Simulations : Running MD simulations over extended timescales to sample the conformational space of isothis compound molecules in different environments (e.g., vacuum, solution). This would involve using appropriate force fields (e.g., OPLS-AA, CHARMM) that accurately describe the atomic interactions nih.govuni.lufishersci.ca.
Free Energy Calculations : Employing techniques like umbrella sampling or metadynamics to map the free energy landscape as a function of relevant conformational coordinates (e.g., torsion angles, end-to-end distances). This would identify stable conformers and the energy barriers between them.
The unique branching of isothis compound implies a complex energy landscape with multiple local minima, contributing to its fluidity and ability to act as a dispersant by hindering ordered aggregation dsmz.denih.govnih.gov.
Isothis compound's amphiphilic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid headgroup, enables it to interact favorably with a wide range of polar and non-polar molecules dsmz.de. Molecular simulations are crucial for understanding these interactions at a microscopic level.
Interactions with Solvents : Isothis compound is known to be insoluble in water but readily soluble in various organic solvents such as ethanol, acetone, ethyl ether, and carbon tetrachloride citeab.com. Molecular dynamics simulations have been utilized to study the interactions of branched surfactants, including those inspired by isothis compound, with supercritical fluids like carbon dioxide. These studies indicate that the branching architecture of the surfactant significantly influences its solvation and the dispersion of nanoparticles nih.gov. For instance, branched chains can hold solvent populations more tightly, making solvent removal energetically unfavorable and impacting the strength of interactions between stabilized nanoparticles nih.gov. Furthermore, MD simulations have explored the self-association of this compound and its heteroassociation with water in cyclohexane, revealing hydrogen bonding interactions between the carboxylic acid headgroup and water molecules nih.govuni.luuni.lu. Similar studies could be applied to isothis compound to quantify its interaction energies and preferred solvation structures in different solvents.
Interactions with Biomolecules : Isothis compound and its derivatives are widely used in pharmaceutical and personal care products, suggesting significant interactions with biological systems flybase.orgnih.govnih.govnih.gov. For example, model formulations containing ionic liquids formed by isothis compound and certain amines have demonstrated improved skin permeability and prolonged drug release, indicating favorable interactions within biological matrices nih.gov. While detailed atomistic simulations of isothis compound's direct interaction with specific biomolecules (e.g., proteins, lipids in cell membranes) are not widely reported, general molecular dynamics approaches are routinely used to investigate solvent effects on protein stability and folding mechanisms. The branched structure of isothis compound could influence its insertion into lipid bilayers or its binding affinity to protein pockets due to altered packing efficiency and hydrophobic interactions compared to linear fatty acids.
The aggregation behavior of fatty acids is critical for their function in various applications, including their role as emulsifiers and dispersants dsmz.deflybase.orgguidetopharmacology.orgciteab.comuni.lunih.govnih.gov. Both atomistic and coarse-grained (CG) simulation methods are employed to study aggregation phenomena, offering different levels of detail and computational efficiency.
Atomistic Simulations : These simulations explicitly represent every atom in the system, providing high-resolution insights into molecular interactions and structural details during aggregation. For isothis compound, atomistic simulations could reveal the precise hydrogen bonding networks formed by the carboxylic acid headgroups and the packing arrangements of the branched hydrocarbon tails during self-assembly into micelles or other supramolecular structures.
Coarse-Grained Simulations : CG models group several atoms into a single "bead," significantly reducing the computational cost and allowing for the simulation of larger systems and longer timescales. This is particularly useful for studying the formation of large aggregates or phase transitions.
The general methodologies for simulating aggregation, as applied to proteins, peptides, and other fatty acids like oleic acid, involve starting from dispersed monomers and observing their spontaneous assembly into various phases (e.g., micelles, vesicles, oil phases) depending on factors like concentration, temperature, and protonation state. For isothis compound, such simulations would focus on understanding its unique liquid behavior and its capacity to stabilize emulsions by preventing oil and water phase separation guidetopharmacology.orgciteab.com.
Regulatory Science and Ethical Considerations in Isostearic Acid Research and Application
Development of Regulatory Frameworks for Isostearic Acid Use in Diverse Industries (Research Persp)
The development of regulatory frameworks for isothis compound is a multifaceted process, heavily influenced by scientific research, particularly regarding its properties, production methods, and environmental fate. Regulatory bodies worldwide, such as the European Chemicals Agency (ECHA) and the U.S. Food and Drug Administration (FDA), play pivotal roles in establishing guidelines and requirements for its use.
European Union (EU) – REACH Regulation
In the European Union, the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) regulation is a cornerstone for chemical safety. This comprehensive framework requires producers of chemical substances, including isothis compound, to register their chemicals, assess their safety, and comply with established regulations snsinsider.com. A key aspect of REACH compliance for isothis compound involves demonstrating its environmental profile. Research conducted according to OECD Guideline 301 B (Ready Biodegradability: CO2 Evolution Test) has confirmed isothis compound as "readily biodegradable," meeting the criterion of at least 60% conversion to CO2 within a 28-day period, which supports its REACH registration uu.nl.
The REACH regulations have been instrumental in driving a shift towards more biodegradable and less toxic ingredients within the EU, thereby favoring the adoption of compounds like isothis compound and its derivatives, such as isothis compound ester sulfate (B86663) datavagyanik.com. For instance, a 2023 amendment to Annex XVII of REACH has imposed stricter biodegradability requirements for cosmetic and industrial ingredients, compelling manufacturers to reformulate products and encouraging the use of plant-derived alternatives like vegetable-based isothis compound pmarketresearch.com.
From a research perspective, ECHA actively identifies and prioritizes research areas to enhance chemical safety in the EU. These areas include hazard identification for critical biological effects (e.g., developmental and adult neurotoxicity, immunotoxicity, endocrine disruption) and assessment of chemical pollution in the natural environment (e.g., bioaccumulation, impact on biodiversity, exposure assessment) eu-parc.eu. This continuous research informs and refines regulatory guidelines for substances like isothis compound.
United States (US) – FDA Regulations
In the United States, the Food and Drug Administration (FDA) oversees the regulation of products containing isothis compound, particularly in the cosmetics and pharmaceutical industries ontosight.aisnsinsider.com. The Cosmetic Ingredient Review (CIR) Expert Panel, which includes participation by the U.S. FDA and the Consumer Federation of America, has evaluated the scientific data for isothis compound and concluded it is safe as a cosmetic ingredient in current practices of use cosmeticsinfo.orgcir-safety.org. This assessment is based on detailed scientific data, including studies on irritation and sensitization cosmeticsinfo.orgcir-safety.org.
Manufacturers voluntarily file data with the FDA, detailing the ingredients and their concentration ranges in specific product types, in accordance with Title 21 part 720.4 of the Code of Federal Regulations cir-safety.org. This data collection contributes to the FDA's understanding and oversight of cosmetic ingredients.
Global Trends and Research Implications
Beyond specific regional regulations, a global shift towards sustainability and environmental responsibility significantly influences the regulatory landscape for isothis compound. The increasing demand for bio-based and eco-friendly compounds, driven by heightened consumer awareness, has propelled research into sustainable sourcing and production methods for isothis compound maximizemarketresearch.comentrepreneurindia.co. Research and development efforts are crucial for tailoring isothis compound for specific applications, identifying sustainable sources, minimizing water and energy footprints, and developing biodegradable end-products entrepreneurindia.co.
Certifications, such as those for organic and natural cosmetic products in Europe, also play a role in ensuring that isothis compound used in these products meets specific environmental and sourcing standards snsinsider.com. The need for regulatory compliance is a significant factor shaping the market and driving innovation in the isothis compound industry hashnode.dev. Furthermore, research into life cycle environmental and cost implications (e.g., Life Cycle Assessment - LCA) of isothis compound production routes is vital for informed regulatory decisions and sustainable development researchgate.net.
The following table summarizes key regulatory aspects concerning Isothis compound:
| Regulatory Body/Framework | Region | Scope/Impact on Isothis compound | Research Perspective Relevance |
| REACH Regulation | EU | Registration, evaluation, authorization, and restriction of chemicals; drives demand for biodegradable ingredients. snsinsider.compmarketresearch.comdatavagyanik.com | Requires biodegradability data (e.g., OECD Guideline 301 B); ECHA identifies research needs for chemical safety and environmental impact. uu.nleu-parc.eu |
| FDA Regulations | US | Oversight of cosmetic and pharmaceutical uses; ensures product safety. ontosight.aisnsinsider.com | Relies on scientific data from CIR Expert Panel for safety assessments; voluntary data filing informs regulatory understanding. cosmeticsinfo.orgcir-safety.org |
| Organic/Natural Certifications | Europe | Ensures compliance with organic and natural product standards for cosmetic use. snsinsider.com | Promotes research into plant-derived and sustainable sourcing of isothis compound. maximizemarketresearch.compmarketresearch.com |
| Global Sustainability Initiatives | Global | Drives demand for bio-based and environmentally friendly chemicals. maximizemarketresearch.comentrepreneurindia.co | Fosters research into sustainable production, reduced environmental footprint, and biodegradable end-products; encourages LCA studies. entrepreneurindia.coresearchgate.net |
Q & A
Q. What methodologies validate the purity of isothis compound synthesized via Guerbet reactions, particularly for pharmaceutical applications?
- Methodological Answer : Combine thin-layer chromatography (TLC) with iodine vapor detection for rapid purity checks. Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for quantitation of trace impurities (<0.1%). Cross-validate with nuclear Overhauser effect spectroscopy (NOESY) to confirm absence of linear chain contaminants .
Literature and Collaboration
Q. How should researchers integrate conflicting literature on isothis compound’s cytotoxicity into a grant proposal?
- Methodological Answer : Conduct a critical appraisal using the GRADE framework, highlighting study limitations (e.g., cell line specificity, exposure duration). Propose targeted in vitro assays (e.g., MTT on HepG2 and HaCaT cells) to resolve discrepancies. Collaborate with toxicology databases like ECOTOX to contextualize findings .
Q. What protocols ensure cross-lab reproducibility for isothis compound’s interfacial tension measurements?
- Methodological Answer : Standardize the Wilhelmy plate method with ultrapure water (resistivity >18 MΩ·cm) and control humidity (±5%). Share detailed protocols via platforms like Protocols.io , including video demonstrations of meniscus alignment. Perform interlaboratory comparisons using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
